molecular formula C21H23N3O3S2 B2584080 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 671200-18-3

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2584080
CAS No.: 671200-18-3
M. Wt: 429.55
InChI Key: MPRBKGYWBSPZGA-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidinone derivative featuring a 5,6-dimethyl-4-oxo-3-phenyl core. A sulfanyl (-S-) bridge at the 2-position connects the heterocyclic ring to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-derived) moiety. The oxolan substituent may enhance solubility compared to purely aromatic substituents, while the phenyl and methyl groups on the pyrimidinone core likely contribute to steric and electronic modulation.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(15-7-4-3-5-8-15)21(23-19)28-12-17(25)22-11-16-9-6-10-27-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRBKGYWBSPZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone derivatives and related acetamides have been extensively studied. Below is a comparative analysis of structurally analogous compounds, focusing on substituents, physicochemical properties, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents on Pyrimidinone Acetamide Substituent Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Features
Target Compound Thieno[2,3-d]pyrimidinone 5,6-dimethyl, 3-phenyl Oxolan-2-ylmethyl Not explicitly reported 13.87 ± 0.46 Enhanced solubility via oxolan group
2-[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide Thieno[2,3-d]pyrimidinone 5,6-dimethyl, 3-H 2-Phenylethyl C₁₈H₁₉N₃O₂S₂ 373.49 Higher lipophilicity
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidinone 5,6-dimethyl, 3-ethyl 2-Ethylphenyl Likely C₂₁H₂₄N₃O₂S₂ Increased steric bulk
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 Electrophilic chlorinated aryl

Key Observations:

Substituent Effects on Solubility and Lipophilicity:

  • The target compound’s oxolan-2-ylmethyl group introduces a polar, oxygen-containing heterocycle, likely improving aqueous solubility compared to the 2-phenylethyl (C₁₈H₁₉N₃O₂S₂, ) or 2-ethylphenyl (C₂₁H₂₄N₃O₂S₂, ) analogs.
  • The dichlorophenyl-substituted analog (C₁₃H₁₁Cl₂N₃O₂S, ) exhibits higher lipophilicity due to halogenation, which may enhance membrane permeability but reduce solubility.

The 3-phenyl group in the target compound may stabilize the molecule via π-π interactions in protein binding pockets .

Synthetic Pathways: Similar compounds are synthesized via coupling reactions of thiol-functionalized pyrimidinones with halogenated acetamides (e.g., nucleophilic substitution) . For example, describes diazonium salt coupling to form hydrazinylidene derivatives, though the target compound likely follows a distinct route involving oxolan-methylamine intermediates.

Hydrogen Bonding and Crystal Packing: The acetamide NH and oxolan oxygen in the target compound may participate in hydrogen bonding, influencing crystal packing and stability, as discussed in Etter’s graph set analysis .

Biological Relevance: While specific data for the target compound are unavailable, structurally related thienopyrimidinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, the dichlorophenyl analog () may act as a protease inhibitor due to its electrophilic aryl group.

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